molecular formula C15H20BrNO5 B4988462 1-[2-(2-Bromophenoxy)ethyl]piperidine;oxalic acid

1-[2-(2-Bromophenoxy)ethyl]piperidine;oxalic acid

Cat. No.: B4988462
M. Wt: 374.23 g/mol
InChI Key: WSVHDWMWIBXEJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-Bromophenoxy)ethyl]piperidine;oxalic acid is a chemical compound with the molecular formula C13H18BrNO. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromophenoxy group attached to an ethyl piperidine moiety, combined with oxalic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Bromophenoxy)ethyl]piperidine typically involves the reaction of 2-bromophenol with 2-chloroethylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromophenol acts as a nucleophile, attacking the electrophilic carbon of the chloroethylpiperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Bromophenoxy)ethyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic or quinone derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenoxyethylpiperidine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products Formed

    Oxidation: Phenolic or quinone derivatives.

    Reduction: Phenoxyethylpiperidine.

    Substitution: Corresponding substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(2-Bromophenoxy)ethyl]piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(2-Bromophenoxy)ethyl]piperidine involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes or receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(2-Chlorophenoxy)ethyl]piperidine: Similar structure but with a chlorine atom instead of bromine.

    1-[2-(2-Fluorophenoxy)ethyl]piperidine: Contains a fluorine atom instead of bromine.

    1-[2-(2-Iodophenoxy)ethyl]piperidine: Contains an iodine atom instead of bromine.

Uniqueness

1-[2-(2-Bromophenoxy)ethyl]piperidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity towards certain targets. Additionally, the bromine atom can be selectively substituted, allowing for the synthesis of a wide range of derivatives with varying properties.

Properties

IUPAC Name

1-[2-(2-bromophenoxy)ethyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.C2H2O4/c14-12-6-2-3-7-13(12)16-11-10-15-8-4-1-5-9-15;3-1(4)2(5)6/h2-3,6-7H,1,4-5,8-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVHDWMWIBXEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=CC=C2Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.